4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C16H14ClN2O3 It is a derivative of phenyl acetate and is characterized by the presence of a chloro-substituted phenyl group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with phenyl acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl acetate compounds.
Scientific Research Applications
4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl acetate
- **4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- **Other phenyl acetate derivatives with different substituents
Uniqueness
This compound is unique due to its specific chloro and carbamoyl substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H14ClNO3 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14ClNO3/c1-10-14(17)4-3-5-15(10)18-16(20)12-6-8-13(9-7-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
InChI Key |
FEHMMMXXWLHUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.